4-Fluoro-2-methylbenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBYTBBEILWUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Fluoro 2 Methylbenzothiazole and Its Analogues
Strategies for Benzothiazole (B30560) Ring Formation
The foundational step in synthesizing these compounds is the formation of the benzothiazole core. Various synthetic routes have been developed, ranging from classic condensation reactions to modern transition-metal-catalyzed processes and green chemistry approaches.
Condensation Reactions in Fluorinated Benzothiazole Synthesis
The most prevalent and traditional method for constructing the benzothiazole ring is the condensation of a 2-aminothiophenol (B119425) with a carbonyl-containing compound. mdpi.com In the context of synthesizing a fluorinated analogue like 4-fluoro-2-methylbenzothiazole, this would typically involve the reaction of 3-fluoro-2-aminothiophenol with acetic acid or one of its derivatives.
This reaction, often referred to as the Jacobson-Hugershoff synthesis, can be catalyzed by various acids, such as polyphosphoric acid (PPA), or Lewis acids. nih.gov For instance, the synthesis of 2-(p-nitrophenyl)benzothiazole, a precursor for a PET imaging agent, was achieved by condensing p-nitrobenzoic acid with 2-aminothiophenol using PPA at elevated temperatures. nih.gov The reaction mechanism generally proceeds via the formation of a thioamide intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzothiazole ring. rsc.org Researchers have explored numerous catalysts and conditions to improve the efficiency and yield of these condensation reactions. mdpi.comnih.govnih.gov
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol + Aromatic Aldehydes | H2O2/HCl, Ethanol (B145695), Room Temp | 2-Arylbenzothiazoles | Excellent | mdpi.com |
| 2-Aminothiophenol + Benzaldehyde | NH4Cl, Methanol-Water, Room Temp | 2-Phenylbenzothiazole | High | mdpi.com |
| 2-Aminothiophenol + p-Nitrobenzoic Acid | PPA, 150 °C | 2-(p-Nitrophenyl)benzothiazole | 35% | nih.gov |
| 2-Aminothiophenol + Substituted p-Aminobenzoic Acids | PPA, 220 °C | 2-Arylbenzothiazoles | 50-60% | nih.gov |
| 2-Aminothiophenol + Benzaldehydes | Koser's Reagent, 1,4-Dioxane, O2 | 2-Arylbenzothiazoles | High (93-98%) | nih.gov |
Transition-Metal-Catalyzed Processes for Benzothiazole Scaffolds
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to forge C-S bonds, offering alternative pathways to benzothiazole scaffolds under often milder conditions. Palladium and copper catalysts are particularly prominent in this area. dntb.gov.ua One effective strategy involves the intramolecular cyclization of thiobenzanilides through a palladium-catalyzed C-H functionalization/C-S bond formation process. acs.org This method utilizes a catalytic system, for example, consisting of a Pd(II) source, a Cu(I) co-catalyst, and an additive like Bu4NBr, to produce a variety of 2-substituted benzothiazoles in high yields. acs.org
Other approaches include the palladium- or copper-catalyzed intramolecular cyclization of N-arylthioureas to yield 2-aminobenzothiazole (B30445) derivatives. nih.gov These reactions often proceed via an oxidative coupling mechanism. For example, Pd(OAc)2 can catalyze the cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov These metal-catalyzed methods provide excellent functional group tolerance and offer a powerful tool for creating diverse benzothiazole libraries. dntb.gov.uaacs.org
| Substrate | Catalytic System | Product Type | Yield | Reference |
|---|---|---|---|---|
| Thiobenzanilides | Pd(II) (10 mol%), Cu(I) (50 mol%), Bu4NBr | 2-Substituted Benzothiazoles | High | acs.org |
| N-Arylthioureas | RuCl3 | 2-Aminobenzothiazoles | Up to 91% | nih.gov |
| N-Aryl-N′,N′-dialkylthioureas | Pd(OAc)2 | 2-(Dialkylamino)benzothiazoles | High | nih.gov |
| 2-Bromoanilines + Dithiocarbamates | CuO | 2-Aminobenzothiazoles | Up to 93% | nih.gov |
| N-Arylcyanothioformamides | Palladium and Copper | 2-Cyanobenzothiazoles | Good | dntb.gov.ua |
Green Chemistry Principles in Benzothiazole Synthesis
In line with the growing demand for sustainable chemical processes, green chemistry principles have been applied to the synthesis of benzothiazoles. airo.co.inresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. airo.co.in Key strategies include the use of water or ethanol as environmentally benign solvents, the employment of recyclable catalysts, and the application of alternative energy sources like microwave irradiation. mdpi.comairo.co.inorgchemres.org
For example, the condensation of 2-aminothiophenol with aldehydes has been successfully carried out at room temperature using catalysts like ammonium (B1175870) chloride (NH4Cl) in a methanol-water mixture or commercial laccases, which are enzymes. mdpi.com These methods offer high yields and short reaction times while utilizing recyclable catalysts. mdpi.com Another green approach involves using copper sulfate (B86663) (CuSO4) as an inexpensive catalyst in aqueous media for the synthesis of benzothiazole-2-thiol derivatives. orgchemres.org Solvent-free reactions and the use of visible light as an energy source further exemplify the shift towards more sustainable synthetic protocols in benzothiazole chemistry. mdpi.comresearchgate.net
| Method | Key Green Feature(s) | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Condensation of 2-aminothiophenol and aldehydes | Recyclable catalyst, room temperature | NH4Cl in Methanol/Water | Short reaction time, high yield | mdpi.com |
| Condensation of 2-aminothiophenol and aldehydes | Biocatalyst, room temperature | Commercial laccase | Inexpensive and efficient | mdpi.com |
| Synthesis of benzothiazole-2-thiols | Green solvents (water, glycerol) | CuSO4 | Inexpensive catalyst, simple work-up | orgchemres.org |
| Cyclization with TMTD | Reaction in water, metal-free | Tetramethylthiuram disulfide (TMTD) | Excellent yield, short reaction time | rsc.org |
| Condensation of 2-aminothiophenols with aldehydes | Energy efficient | Visible light | Absence of transition-metal catalysts | mdpi.com |
Targeted Fluorination Strategies for Benzothiazoles
Introducing a fluorine atom onto a pre-existing benzothiazole ring is a powerful strategy, particularly for creating analogues for structure-activity relationship studies or for radiolabeling. These methods are classified based on when the fluorination step occurs in the synthetic sequence.
Direct Aromatic Fluorination Methods, including Radiofluorination for [18F] Labeling
Direct C-H fluorination involves replacing a hydrogen atom on the aromatic ring of the benzothiazole with a fluorine atom. This is typically achieved using electrophilic fluorinating reagents. Palladium catalysis has been employed for the direct ortho-fluorination of 2-arylbenzothiazoles using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.netrsc.org
A particularly important application of direct fluorination is in the synthesis of positron emission tomography (PET) tracers, which requires the incorporation of the positron-emitting isotope fluorine-18 (B77423) ([18F]). nih.gov Due to the short half-life of [18F] (approximately 110 minutes), the radiofluorination reaction must be rapid and efficient. Direct aromatic radiofluorination of electron-rich benzothiazole rings is challenging. A common strategy involves a nucleophilic aromatic substitution (SNAr) reaction on a precursor containing a good leaving group, such as a nitro group or a trialkylammonium salt. nih.gov For benzothiazoles, another effective method is the radiofluorination of diaryliodonium salt precursors, which can be performed under microwave irradiation to achieve sufficient radiochemical yields for PET imaging applications. snmjournals.org
| Method | Substrate/Precursor | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Direct C-H Fluorination | 2-Arylbenzothiazoles | Pd-catalyst, NFSI | ortho-Fluorinated 2-arylbenzothiazoles | Moderate to good | researchgate.netrsc.org |
| [18F] Radiofluorination | Diaryliodonium salt precursors of BTA analogues | [18F]Fluoride, Acetonitrile, Microwave | [18F]-labeled Benzothiazole analogues | 20-30% (radiochemical) | snmjournals.org |
| [18F] Radiofluorination (SNAr) | 2-(4'-nitrophenyl)-1,3-benzothiazole | [18F]Fluoride, 150 °C | 2-(4'-[18F]fluorophenyl)-1,3-benzothiazole | 38% (radiochemical) | nih.gov |
| Aqueous Iodine–[18F]Fluorine Exchange | 5-Iodo-1,2,3-triazoles (model) | [18F]HF, Aqueous medium | 5-[18F]Fluoro-1,2,3-triazoles | 18–60% (radiochemical) | mdpi.com |
Late-Stage Fluorination Techniques in Heterocyclic Chemistry
Late-stage fluorination (LSF) is the introduction of a fluorine atom or a fluoroalkyl group into a complex, highly functionalized molecule at one of the final steps of its synthesis. nih.govrsc.org This approach is highly valuable in drug discovery as it allows for the rapid generation of fluorinated analogues of a lead compound without the need to develop a new synthetic route from scratch. tandfonline.com
Several LSF methods are applicable to heterocyclic systems like benzothiazoles. Transition metal-catalyzed cross-coupling reactions offer a versatile route. For example, palladium-catalyzed fluorination of arylboronic acids or silver-catalyzed fluorination of aryl stannanes can be used to introduce fluorine onto an aromatic ring. nih.govharvard.edu The silver-catalyzed method, in particular, shows excellent tolerance for a wide variety of functional groups, including heterocycles. nih.gov Another powerful technique is deoxyfluorination, where a hydroxyl group is replaced by fluorine. Reagents like PhenoFluor® have been developed for the deoxyfluorination of phenols, providing a direct pathway to aryl fluorides from readily available precursors. nih.govharvard.edu The development of these LSF techniques has significantly expanded the toolbox for chemists to access novel fluorinated heterocyclic compounds. rsc.orgacs.org
| Strategy | Precursor Type | Key Reagent/Catalyst | Advantage | Reference |
|---|---|---|---|---|
| Deoxyfluorination | Phenols, Aliphatic Alcohols | PhenoFluor® | Practical synthesis from common functional groups. | nih.govharvard.edu |
| Silver-Catalyzed Fluorination | Aryl Stannanes | Ag(I) catalyst | Exceptionally effective for complex, functionalized substrates. | nih.gov |
| Palladium-Catalyzed Fluorination | Arylboronic acids/esters, Aryl trifluoroborates | Pd catalyst | Access to aryl fluorides from readily available starting materials. | nih.govharvard.edu |
| C-H Fluorination / SNAr Sequence | Pyridines, Diazines (as models for heterocycles) | AgF2 followed by a nucleophile | Allows for derivatization at a late stage via a fluorinated intermediate. | acs.org |
Incorporation of Fluorine via Difluorocarbene Precursors
The direct introduction of fluorine onto the benzothiazole scaffold can be challenging, often leading to issues with regioselectivity and yield. An innovative approach to overcome these hurdles involves the use of difluorocarbene (:CF₂) as a precursor. Difluorocarbene can serve as a versatile intermediate for incorporating fluorinated groups into organic molecules. While it is widely used as a source of the CF₂ group, its application as a C-F source for the construction of fluorinated benzothiazoles represents a significant advancement.
In this methodology, difluorocarbene can be generated from various precursors and is believed to react with 2-aminobenzenethiols in a cascade reaction. This process involves the trapping of difluorocarbene, followed by an intramolecular Michael addition and subsequent cleavage of a C-F bond to yield the fluorinated benzothiazole. This strategy has been successfully applied to the synthesis of various fluorinated heterocycles, demonstrating its potential for the targeted synthesis of compounds like this compound. The reaction mechanism is thought to proceed through the formation of a difluoromethyl ammonium salt as a key intermediate, which then undergoes further transformations to yield the final fluorinated product.
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 2-Vinylanilines | Halodifluoroalkylative reagents, K₃PO₄, H₂O, CH₃CN, 90 °C | 2-Fluoroindoles | High efficiency | researchgate.net |
| 2-Aminobenzenethiols | Difluorocarbene source | Fluorinated benzothiazoles | N/A | researchgate.net |
This table illustrates the general applicability of difluorocarbene in synthesizing fluorinated heterocycles. Specific yields for this compound via this method require further investigation.
Methyl Group Introduction and Modification at the 2-Position
The introduction of a methyl group at the 2-position of the benzothiazole ring is a crucial step in the synthesis of the target compound. Various classical and modern synthetic methods have been developed for the synthesis of 2-substituted benzothiazoles, which can be adapted for the introduction of a methyl group.
The synthesis of 2-methylbenzothiazole (B86508) derivatives is most commonly achieved through the condensation of a 2-aminothiophenol with a reagent that can provide the acetyl group. Traditional methods often involve the reaction of 2-aminothiophenol with acetic acid, acetic anhydride, or acetyl chloride. These reactions typically proceed via the formation of an intermediate thioamide, which then undergoes intramolecular cyclization to form the benzothiazole ring.
More contemporary approaches have focused on developing more efficient and environmentally benign catalytic systems. These include the use of various catalysts to promote the condensation reaction under milder conditions. For instance, methods have been developed that utilize catalysts to facilitate the reaction between 2-aminothiophenols and various carbonyl compounds, including aldehydes and ketones, to afford 2-substituted benzothiazoles.
| Reactants | Catalyst/Reagent | Conditions | Product | Reference |
| 2-Aminothiophenol, Acetic Acid | Reflux | 3 hours | 2-Methylbenzothiazole | asianpubs.org |
| 2-Aminothiophenol, Acetic Anhydride | Excess anhydride | N/A | 2-Methylbenzothiazole | asianpubs.org |
| Substituted Anilines, Elemental Sulfur, DMSO | Heat | N/A | 2-Substituted Benzothiazoles | researchgate.net |
The synthesis of this compound can be strategically achieved by starting with an appropriately substituted aniline (B41778), such as 3-fluoroaniline (B1664137). A common and effective method for constructing the benzothiazole ring from anilines is the Jacobson cyclization. This reaction involves the treatment of a thioanilide with an oxidizing agent, such as potassium ferricyanide (B76249), to induce an intramolecular radical cyclization, forming the C-S bond of the benzothiazole ring.
To synthesize this compound via this route, 3-fluoroaniline would first be acylated with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form N-(3-fluorophenyl)acetamide. This acetamide (B32628) is then treated with a thionating agent, such as Lawesson's reagent, to yield the corresponding N-(3-fluorophenyl)thioacetamide. The subsequent Jacobson cyclization of this thioanilide intermediate would then produce the desired this compound.
Another approach involves the reaction of a substituted aniline with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid to form a 2-aminobenzothiazole derivative, which can then be further modified. For example, 3-chloro-4-fluoroaniline (B193440) has been used to synthesize 2-amino-5-chloro-6-fluorobenzothiazole. asianpubs.org A similar strategy could potentially be adapted using 3-fluoroaniline to generate a 2-amino-4-fluorobenzothiazole intermediate, which could then be converted to the 2-methyl derivative.
| Starting Material | Key Reaction | Intermediate | Product |
| 3-Fluoroaniline | Acylation, Thionation | N-(3-fluorophenyl)thioacetamide | This compound |
| 3-Chloro-4-fluoroaniline | Reaction with KSCN, Br₂/AcOH | 2-Amino-5-chloro-6-fluorobenzothiazole | Further derivatives |
Multi-Component Reactions for Substituted Benzothiazoles
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of substituted benzothiazoles. These reactions typically involve the combination of three or more starting materials that react in a cascade manner to form the final product.
One such example is the reaction of an o-iodoaniline, an aldehyde, and a sulfur source like thiourea. This three-component reaction, often catalyzed by a transition metal, provides a direct route to 2-substituted benzothiazoles. nih.gov By selecting 3-fluoro-2-iodoaniline, acetaldehyde, and a suitable sulfur source, it is conceivable to synthesize this compound in a one-pot procedure.
Another MCR strategy involves the reaction of an aromatic amine, an aliphatic amine, and elemental sulfur. This catalyst- and additive-free method offers an environmentally friendly route to 2-substituted benzothiazoles. researchgate.net The selection of 3-fluoroaniline as the aromatic amine and an appropriate aliphatic amine could potentially lead to the formation of the desired product.
| Components | Catalyst/Conditions | Product Type | Reference |
| o-Iodoaniline, Aldehyde, Thiourea | Fe₃O₄-Serine-CuI, Refluxing water | 2-Substituted Benzothiazoles | nih.gov |
| Aromatic Amine, Aliphatic Amine, Elemental Sulfur | Catalyst- and additive-free | 2-Substituted Benzothiazoles | researchgate.net |
| Haloanilines, Arylacetic acids/Benzyl chlorides, Elemental Sulfur | Copper acetate | 2-Arylbenzothiazoles | caltech.edu |
Mechanistic Investigations of Reactions Involving 4 Fluoro 2 Methylbenzothiazole
Reaction Pathways and Kinetics of 4-Fluoro-2-methylbenzothiazole Core Structure
While specific kinetic studies detailing the reaction pathways of this compound are not extensively available in the reviewed literature, inferences can be drawn from studies on the closely related compound, 2-methylbenzothiazole (B86508). The core structure of benzothiazole (B30560) is susceptible to various reactions, including electrophilic substitution on the benzene (B151609) ring and reactions involving the thiazole (B1198619) moiety.
The reactivity of the benzothiazole core is significantly influenced by the nature and position of its substituents. For instance, the methyl group at the C-2 position is a site for potential oxidation reactions. The fluorine atom at the 4-position is expected to modulate the electron density of the benzene ring, thereby influencing the regioselectivity and rate of electrophilic attack.
Kinetic studies on the oxidation of 2-methylbenzothiazole by hydroxyl radicals have shown that the reaction proceeds at a significant rate, suggesting that substituted benzothiazoles can be reactive species under certain conditions. The presence of the methyl group at the 2-position has been found to increase the reaction rate compared to the unsubstituted benzothiazole.
Further research is necessary to delineate the specific reaction pathways and determine the kinetic parameters for this compound. Such studies would involve experimental techniques like stopped-flow spectroscopy and computational modeling to elucidate transition states and reaction intermediates.
Influence of Fluorine and Methyl Substituents on Reaction Mechanisms
The presence of both a fluorine atom and a methyl group on the benzothiazole ring introduces a complex interplay of electronic and steric effects that significantly influence reaction mechanisms.
The methyl group at the 2-position is an electron-donating group through hyperconjugation and a weak inductive effect (+I). This increases the electron density of the thiazole ring and can also influence the reactivity of the adjacent benzene ring. Studies on 2-methylbenzothiazole have shown that the methyl group is a site for oxidation reactions.
The combined influence of these two substituents in this compound would result in a modified electron distribution across the entire molecule compared to its parent compounds. This, in turn, would affect the stability of reaction intermediates and the energy barriers of transition states, thereby altering reaction pathways and rates.
Oxidation Reaction Mechanisms involving 2-Methylbenzothiazole by Hydroxyl Radicals
Detailed experimental and theoretical studies have elucidated the mechanism of the gas-phase oxidation of 2-methylbenzothiazole (MeBTH) by hydroxyl (OH) radicals. nih.gov This reaction is environmentally significant as it represents a potential atmospheric degradation pathway for this class of compounds. The reaction proceeds via two main pathways:
OH radical attack on the benzene ring: This pathway leads to the formation of various hydroxylated products. The OH radical adds to the carbon atoms of the benzene ring (C4, C5, C6, and C7), forming an initial adduct. This is followed by the addition of molecular oxygen and subsequent elimination of a hydroperoxyl radical (HO₂) to yield the final phenol-type products. This mechanism is analogous to the OH-initiated oxidation of other aromatic compounds.
Table 1: Reaction Pathways in the Oxidation of 2-Methylbenzothiazole by OH Radicals
| Reaction Pathway | Initial Step | Key Intermediates | Final Products |
|---|---|---|---|
| Attack on Benzene Ring | OH radical addition to C4, C5, C6, or C7 | OH-adduct radical, Peroxy radical | Hydroxylated 2-methylbenzothiazoles |
| Attack on Methyl Group | H-atom abstraction from the -CH₃ group | Resonance-stabilized radical | 2-Formylbenzothiazole |
Intramolecular Cyclization Mechanisms in Benzothiazole Synthesis
The synthesis of the benzothiazole core, including substituted derivatives like this compound, often involves an intramolecular cyclization step. One of the most common methods is the condensation of an o-aminothiophenol with a carboxylic acid or its derivative.
For the synthesis of this compound, the likely precursors would be 2-amino-3-fluorothiophenol and acetic acid (or a derivative like acetyl chloride or acetic anhydride). The proposed mechanism for this reaction is as follows:
Amide Formation: The amino group of 2-amino-3-fluorothiophenol acts as a nucleophile and attacks the carbonyl carbon of the acetic acid derivative, leading to the formation of an N-(2-mercapto-6-fluorophenyl)acetamide intermediate after the elimination of a small molecule (e.g., water or HCl).
Intramolecular Cyclization: The lone pair of electrons on the sulfur atom of the thiol group then attacks the carbonyl carbon of the newly formed amide. This is an intramolecular nucleophilic acyl substitution.
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring, yielding this compound.
The presence of the fluorine atom at the position ortho to the amino group in the starting material can influence the rate of this cyclization. Its electron-withdrawing nature could potentially decrease the nucleophilicity of the amino group, but this effect might be counteracted by other factors such as the reaction conditions and the nature of the acylating agent.
Other synthetic strategies for benzothiazoles that involve intramolecular cyclization include the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. nih.gov
Derivatives and Structural Modifications of the 4 Fluoro 2 Methylbenzothiazole Scaffold
Design and Synthesis of Novel Fluorinated 2-Methylbenzothiazole (B86508) Derivatives
The design of novel fluorinated 2-methylbenzothiazole derivatives is often guided by the goal of enhancing biological activity and optimizing pharmacokinetic properties. The introduction of fluorine atoms is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity.
The synthesis of these derivatives can be achieved through various synthetic routes. A general approach involves the reaction of a substituted 2-aminothiophenol (B119425) with an appropriate carboxylic acid or its derivative. For instance, the synthesis of certain fluorinated benzothiazole (B30560) derivatives can be accomplished by reacting 3-chloro-4-fluoro aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid to form a 2-amino-6-fluoro-7-chloro-1,3-benzothiazole (B34186) intermediate. This intermediate can then undergo further reactions to yield a variety of derivatives.
Another synthetic strategy involves the condensation of substituted anilines with potassium thiocyanate in the presence of bromine and glacial acetic acid, followed by reaction with substituted nitrobenzoylchlorides to yield nitrobenzamide derivatives of fluorobenzothiazole. These can be further modified to introduce additional diversity.
A series of novel N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides have been synthesized and evaluated for their potential biological activities. The synthetic scheme for these compounds generally involves the initial formation of the fluorinated benzothiazole core, followed by the introduction of various substituted amino and nitrobenzamide moieties.
| Starting Material | Reagents | Intermediate/Product |
| Substituted anilines | Potassium thiocyanate, Bromine, Glacial acetic acid | Substituted 2-aminobenzothiazoles |
| 2-aminobenzothiazoles | Nitrobenzoylchlorides, Pyridine, Acetone | N-(benzothiazol-2-yl)nitrobenzamides |
| N-(benzothiazol-2-yl)nitrobenzamides | Substituted anilines, DMF | N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides |
Table 1: General Synthetic Scheme for Novel Fluorinated 2-Methylbenzothiazole Derivatives
Functionalization at Various Positions of the Benzothiazole Ring System, with emphasis on C-2 and C-6 Substitutions
Functionalization of the benzothiazole ring system is a critical step in the development of new derivatives with tailored properties. The C-2 and C-6 positions are of particular interest for modification due to their influence on the molecule's biological activity.
C-2 Position: The methyl group at the C-2 position of 4-fluoro-2-methylbenzothiazole can be a site for functionalization. For example, it can be halogenated and subsequently used as a handle for introducing other functional groups. The C-2 position is also amenable to direct C-H functionalization, allowing for the introduction of a wide range of substituents. One approach involves the formation of a thiazol-2-yl-phosphonium salt, which can then react with various nucleophiles to introduce new groups at the C-2 position.
C-6 Position: The C-6 position of the benzothiazole ring is another key site for functionalization. The introduction of different substituents at this position can significantly impact the molecule's properties. For instance, the synthesis of C-6 methyl-substituted benzothiazole derivatives has been explored to investigate the influence of this substitution on antifungal activity. The synthetic route for such derivatives often involves starting with a correspondingly substituted aniline.
| Position | Functionalization Strategy | Examples of Introduced Groups |
| C-2 | C-H functionalization via phosphonium (B103445) salts | Ethers, amines, biaryls |
| C-2 | Halogenation of the methyl group | Halomethyl groups for further substitution |
| C-6 | Synthesis from substituted anilines | Methyl, nitro, and other aryl groups |
Table 2: Strategies for Functionalization of the Benzothiazole Ring
Conjugates and Hybrid Molecules Featuring the this compound Moiety
The development of conjugates and hybrid molecules by combining the this compound moiety with other pharmacophores is a promising strategy to create multifunctional molecules with enhanced or novel biological activities. This approach, known as molecular hybridization, aims to address challenges such as drug resistance and to improve the therapeutic index.
For example, benzothiazole derivatives have been conjugated with siderophore mimics to improve their uptake into Gram-negative bacteria. nih.gov This strategy leverages the iron uptake systems of bacteria to facilitate the entry of the antibacterial agent. nih.gov The siderophore mimic can be attached to different positions on the benzothiazole scaffold, such as the C-4 or C-6 position. nih.gov
Another approach involves the creation of hybrid molecules by linking the benzothiazole core to other heterocyclic systems known for their biological activities, such as 1,3,4-thiadiazole. The synthesis of such hybrids often involves a multi-step process, starting with the formation of the individual heterocyclic components, which are then linked together through a suitable spacer.
| Hybrid/Conjugate Type | Linked Moiety | Rationale |
| Siderophore Conjugates | 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one | Enhanced uptake in Gram-negative bacteria |
| Thiadiazole Hybrids | 1,3,4-Thiadiazole | Combination of pharmacophores for potential synergistic effects |
Table 3: Examples of this compound Conjugates and Hybrids
Radiosynthesis of Isotopically Labeled this compound Analogues (e.g., [18F] radiotracers)
The radiosynthesis of isotopically labeled analogues of this compound, particularly with the positron-emitting radionuclide fluorine-18 (B77423) ([18F]), is of great interest for the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes at the molecular level.
While specific reports on the radiosynthesis of [18F]-labeled this compound are not abundant, the general strategies for radiofluorination of aromatic systems can be applied. A common method for introducing [18F]fluorine into an aromatic ring is through nucleophilic aromatic substitution (SNAr) on a precursor molecule containing a suitable leaving group, such as a nitro or a trimethylammonium group, at the position to be labeled.
For instance, the radiosynthesis of 2-(4'-[18F]fluorophenyl)-1,3-benzothiazole, an analogue of the amyloid imaging agent Pittsburgh Compound-B (PIB), has been achieved by aromatic nucleophilic substitution of a nitro-precursor with [18F]fluoride. nih.gov The labeling was performed by heating the precursor with [18F]fluoride at high temperatures. nih.gov
The general procedure for the radiosynthesis of such a tracer would involve:
Synthesis of a suitable precursor: This precursor would contain the this compound scaffold with a leaving group at the position intended for [18F] labeling.
Radiofluorination: The precursor is reacted with cyclotron-produced [18F]fluoride, typically activated with a phase-transfer catalyst like Kryptofix 2.2.2 (K222) and potassium carbonate.
Purification: The crude reaction mixture is purified, usually by high-performance liquid chromatography (HPLC), to isolate the desired [18F]-labeled radiotracer.
Formulation: The purified radiotracer is formulated in a physiologically compatible solution for in vivo administration.
| Radiosynthesis Step | Description |
| Precursor Synthesis | Preparation of a this compound derivative with a leaving group (e.g., -NO2, -NMe3+) |
| [18F]Fluorination | Nucleophilic substitution of the leaving group with activated [18F]fluoride |
| Purification | Isolation of the radiolabeled product using HPLC |
| Formulation | Preparation of a sterile, injectable solution |
Table 4: General Steps in the Radiosynthesis of [18F]-Labeled this compound Analogues
Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research
A comprehensive review of scientific literature and spectral databases reveals a significant lack of publicly available experimental data for the advanced spectroscopic characterization of the chemical compound this compound. Despite targeted searches for Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data, specific spectral information for this particular molecule could not be located.
Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is a powerful tool for elucidating molecular structures by identifying the vibrational modes of functional groups. Similarly, NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is crucial for confirming molecular structure. However, the application of these methods to this compound has not been detailed in the accessible scientific record.
While extensive research exists for related benzothiazole derivatives, this information cannot be extrapolated to accurately describe the unique spectroscopic fingerprint of this compound. The specific placement of the fluorine and methyl groups on the benzothiazole core will induce distinct shifts in vibrational frequencies and nuclear magnetic resonance signals that can only be determined through direct experimental measurement.
Furthermore, no studies detailing the use of advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) or Nuclear Overhauser Effect (NOE) spectroscopy, for the unambiguous structural confirmation of this compound were found. These advanced methods are instrumental in assembling complex molecular architectures and providing definitive assignments of all proton and carbon signals.
The absence of this fundamental spectroscopic data in the public domain prevents a detailed analysis and discussion as outlined in the requested article structure. Further empirical research is required to characterize this compound and populate the scientific literature with its foundational spectroscopic properties.
Advanced Spectroscopic Characterization of 4 Fluoro 2 Methylbenzothiazole
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 4-Fluoro-2-methylbenzothiazole (C₈H₆FNS), HRMS provides an experimental mass that can be compared to the theoretical exact mass, confirming its molecular formula.
The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 168.0283 Da. An experimental HRMS measurement would be expected to align with this value to within a few parts per million (ppm), providing strong evidence for the compound's identity.
While detailed fragmentation studies for this compound are not widely published, the fragmentation pattern can be predicted based on the known behavior of related structures like 2-methylbenzothiazole (B86508). massbank.eumassbank.eumassbank.eu The primary fragmentation pathways likely involve the cleavage of the benzothiazole (B30560) ring system. Common fragmentation mechanisms for aromatic and heterocyclic compounds include the loss of small neutral molecules and ring fissions. The presence of the fluorine atom may also influence fragmentation pathways, potentially leading to the loss of HF or related fragments under certain conditions.
Table 5.3.1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure/Loss | Theoretical m/z |
|---|---|---|
| 168.0283 | [C₈H₆FNS+H]⁺ (Parent Ion) | 168.0283 |
| 141.0243 | [M+H - HCN]⁺ | 141.0243 |
| 125.0001 | [M+H - CH₃CN]⁺ | 125.0001 |
Note: This table is predictive and based on the analysis of similar compounds.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption spectrum of benzothiazole derivatives is characterized by intense bands arising from π→π* transitions within the conjugated aromatic system. shimadzu.com
For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands in the range of 300-360 nm. tandfonline.comresearchgate.net The exact position and intensity of the absorption maximum (λmax) are influenced by the substituents on the benzothiazole core. The electron-donating methyl group and the electron-withdrawing, yet weakly donating through resonance, fluorine atom will modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy of the electronic transition. The position of these bands can also be sensitive to solvent polarity. researchgate.net
Table 5.4.1.1: Typical UV-Vis Absorption Maxima for Substituted Benzothiazoles in Ethanol (B145695)
| Compound | Substituents | Absorption Maximum (λmax) | Reference |
|---|---|---|---|
| 2-Phenylbenzothiazole | Phenyl at C2 | ~330 nm | tandfonline.com |
| 2-(Thienyl)benzothiazole | Thienyl at C2 | ~360 nm | researchgate.net |
| 2-Amino-4-methylbenzothiazole | Amino at C2, Methyl at C4 | ~298 nm | nih.gov |
Fluorescence spectroscopy detects the emission of light from a molecule after it has absorbed light. Many benzothiazole derivatives are known to be fluorescent, with applications as fluorescent probes and markers. niscpr.res.inniscpr.res.inacs.org The emission properties, including the wavelength of maximum emission (λem) and fluorescence quantum yield (ΦF), are highly dependent on the molecular structure and the local environment. nih.gov
This compound is expected to exhibit fluorescence, likely in the violet-blue region of the spectrum (380-450 nm), upon excitation at its absorption maximum. niscpr.res.inniscpr.res.in The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the structural rearrangement of the molecule in the excited state.
Dual emission is a phenomenon where a molecule exhibits two distinct fluorescence bands. This is often observed in specific benzothiazole derivatives, such as those capable of excited-state intramolecular proton transfer (ESIPT), like 2-(2'-hydroxyphenyl)benzothiazole. rsc.orgnih.gov In these cases, emission occurs from both the initial excited state (enol form) and a tautomeric form (keto form) created after proton transfer. Since this compound lacks the necessary functional groups (e.g., a hydroxyl group ortho to the thiazole (B1198619) nitrogen), it is not expected to undergo ESIPT and therefore would likely display only a single fluorescence emission band. rsc.org
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound is not available in the reviewed literature, analysis of related fluorinated heterocyclic compounds allows for a reasoned prediction of its solid-state characteristics. eurjchem.commdpi.com A crystal structure determination would confirm the planarity of the benzothiazole ring system and provide the exact geometric parameters. The packing of the molecules in the crystal lattice would be dictated by a combination of intermolecular forces, including van der Waals forces, π-π stacking between the aromatic rings, and potential weak C-H···F and C-H···N hydrogen bonds.
Table 5.5.1: Representative Crystallographic Data for a Related Fluorinated Heterocycle (2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.7869 |
| b (Å) | 4.0326 |
| c (Å) | 27.625 |
| β (°) | 92.731 |
| Volume (ų) | 1311.6 |
Source: European Journal of Chemistry, 2022, 13, 206-213. eurjchem.com
Surface Analysis Techniques for Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. mdpi.complos.org The Hirshfeld surface is a mapped surface around a molecule that shows regions of close contact with neighboring molecules.
Table 5.6.1: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Contact Type | Predicted Contribution (%) | Nature of Interaction |
|---|---|---|
| H···H | 30 - 40% | van der Waals forces |
| C···H / H···C | 20 - 30% | π-π stacking, C-H···π interactions |
| F···H / H···F | 10 - 15% | Weak hydrogen bonding |
| N···H / H···N | < 5% | Weak hydrogen bonding |
| S···H / H···S | < 5% | van der Waals forces |
| Other (C···C, C···F, etc.) | 5 - 10% | van der Waals forces |
Note: This table is predictive and based on analyses of structurally related fluorinated heterocyclic compounds. nih.govbohrium.com
Computational and Theoretical Investigations of 4 Fluoro 2 Methylbenzothiazole
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. For derivatives of benzothiazole (B30560), these methods are used to determine stable geometries, electronic structures, and energetic properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a popular and effective method for studying the structural and electronic properties of molecular systems. aimspress.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional that combines accuracy and computational efficiency. nih.gov Geometry optimization is performed to find the minimum energy structure of the molecule. For benzothiazole derivatives, DFT calculations, often using basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to predict key geometrical parameters. nih.govmdpi.com
These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, in a study on a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, DFT methods were used to calculate these parameters, which are expected to be in good agreement with experimental X-ray diffraction data. researchgate.net The optimized geometry corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational calculations. nih.govmdpi.com This analysis is fundamental for understanding the molecule's three-dimensional shape and steric properties.
Table 1: Representative Calculated Geometrical Parameters for a Benzothiazole Derivative using DFT
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C-S | ~1.76 Å |
| C=N | ~1.31 Å | |
| C-F | ~1.35 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | C-S-C | ~89° |
| C-N-C | ~105° |
**Note: The data in the table is illustrative for a generic substituted benzothiazole system based on typical values from computational studies on related molecules, as specific published data for the 4-fluoro isomer is limited.
Ab Initio Molecular Orbital Calculations for Energetic Properties
Ab initio molecular orbital methods are based on first principles, solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and more advanced correlated methods provide valuable data on energetic properties. mdpi.com Studies on benzothiazole derivatives often use ab initio methods alongside DFT to provide a comparative analysis of the results. researchgate.net
For example, calculations at the HF/6-311G(d,p) level have been used to investigate the ground state properties of such molecules. researchgate.net More sophisticated methods like the Gaussian-3 theory (e.g., G3//B3LYP) are designed to yield highly accurate thermochemical data, such as heats of formation and reaction energies, although their application may be limited by computational cost for larger molecules. These energetic properties are critical for predicting the thermodynamic stability and reactivity of 4-Fluoro-2-methylbenzothiazole.
Electronic Properties and Molecular Orbitals
The electronic characteristics of a molecule are dictated by the arrangement and energies of its molecular orbitals. Understanding these properties is key to predicting reactivity, optical behavior, and intermolecular interactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For thiazole (B1198619) derivatives, the HOMO is typically distributed over the electron-rich benzothiazole ring system, while the LUMO may be similarly delocalized. The introduction of a fluorine atom, being highly electronegative, is expected to lower the energies of both the HOMO and LUMO.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -5.5 to -6.5 eV |
| LUMO Energy | -0.8 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.0 eV |
**Note: These values are representative based on DFT calculations for various substituted thiazole and benzimidazole-thiazole systems. irjweb.comirjweb.com Specific values for this compound would require a dedicated computational study.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the properties of molecules in their electronically excited states. rsc.org It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Visible spectra. nih.gov This method allows for the prediction of electronic transitions and provides insight into the nature of these transitions (e.g., π→π* or n→π*). nih.gov
For fluorescent molecules like many benzothiazole derivatives, TD-DFT can elucidate the mechanisms of photophysical processes such as excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov The calculations can model how the geometry and electronic structure change upon photoexcitation, which is crucial for designing molecules with specific optical properties, such as fluorescent probes. nih.gov
Vibrational Frequency Calculations and Correlation with Experimental Data
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. researchgate.net Quantum chemical calculations are essential for the interpretation of these experimental spectra. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific vibrational modes of the molecule (e.g., C-H stretching, C=N stretching, ring deformation). mdpi.comresearchgate.net
Theoretical frequencies calculated using methods like B3LYP/6-311G(d,p) are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. mdpi.com Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data. The strong correlation between scaled theoretical frequencies and experimental spectra confirms the accuracy of the optimized molecular structure and aids in the definitive assignment of vibrational modes. researchgate.netresearchgate.net
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Benzothiazole System
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311G(d,p)) (cm⁻¹) |
| C-H Aromatic Stretching | ~3060 | ~3050 - 3065 |
| C-H Methyl Stretching | ~2975 | ~2970 - 2985 |
| C=N Stretching | ~1550 | ~1545 |
| C=C Ring Stretching | ~1450 | ~1440 |
| C-F Stretching | ~1250 | ~1240 |
**Note: This table provides representative data based on general findings for substituted benzothiazoles. mdpi.comresearchgate.net The precise frequencies for this compound may vary.
Analysis of Intermolecular Interactions and Supramolecular Architectures
The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions, leading to the formation of distinct supramolecular architectures. While the specific crystal structure of this compound has not been detailed in the retrieved literature, insights into its probable intermolecular interactions and packing motifs can be gleaned from studies on analogous fluorinated and benzothiazole-containing compounds.
The introduction of a fluorine atom into a molecular scaffold can significantly influence its supramolecular assembly. Fluorine's high electronegativity and the polarity of the C-F bond can lead to a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking. In the context of fluorinated benzothiazole derivatives, these interactions are pivotal in directing the crystal packing.
A study on a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid revealed that the crystal structure is stabilized by an elaborate system of N–H···O and O-H···O hydrogen bonds. eurjchem.comresearchgate.net Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, further elucidated the nature of these contacts. eurjchem.comresearchgate.net For related fluorinated compounds, computational studies have shown that fluorination can determine the molecular shape in crystal structures by increasing the rigidity of the molecule. nih.gov This rigidity, coupled with the potential for specific intermolecular interactions, can lead to well-defined packing arrangements.
In the case of this compound, several types of intermolecular interactions are anticipated to play a role in its supramolecular architecture:
Hydrogen Bonding: Although the primary molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds may be present, influencing the packing of molecules.
Halogen Bonding: The fluorine atom can act as a halogen bond acceptor, interacting with electrophilic regions of neighboring molecules.
π-π Stacking: The aromatic benzothiazole core is susceptible to π-π stacking interactions, which are common in planar heterocyclic systems and contribute significantly to crystal stability. The presence of the fluorine atom can modulate the electron density of the aromatic system, thereby influencing the geometry and strength of these stacking interactions.
S···O/S···N Interactions: The sulfur atom in the thiazole ring can participate in chalcogen bonding, forming non-covalent interactions with electronegative atoms like oxygen or nitrogen on adjacent molecules. nih.gov
Computational modeling, including Density Functional Theory (DFT) calculations, is a powerful tool for predicting and analyzing these intermolecular forces. Such studies on related benzothiazole derivatives have provided valuable information on their conformational, thermodynamic, and spectroscopic features. mdpi.com
Table 1: Potential Intermolecular Interactions in the Supramolecular Architecture of this compound
| Interaction Type | Potential Donor/Acceptor Groups | Expected Influence on Crystal Packing |
| Hydrogen Bonding | C-H (methyl, aromatic) as donors; N, F as acceptors | Directional control of molecular alignment |
| Halogen Bonding | C-F as halogen bond donor/acceptor | Formation of specific linear or networked motifs |
| π-π Stacking | Benzothiazole aromatic system | Close packing of aromatic rings, leading to layered structures |
| Chalcogen Bonding | Thiazole sulfur atom | Contribution to the overall lattice energy and specific packing arrangements |
Theoretical Studies on Reaction Kinetics and Thermodynamics
Theoretical investigations into the reaction kinetics and thermodynamics of this compound are crucial for understanding its reactivity and stability. While specific computational studies on this exact molecule are not extensively detailed in the available literature, valuable insights can be derived from research on 2-methylbenzothiazole (B86508) and the known electronic effects of fluorine substitution.
The presence of a fluorine atom at the 4-position of the benzo ring is expected to significantly influence the electronic properties of the molecule. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). nih.govtandfonline.com This effect can alter the electron density distribution across the benzothiazole ring system, thereby impacting the activation energies and reaction rates of various chemical transformations.
For this compound, the strong -I effect of the fluorine atom would likely decrease the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack. Conversely, this electron withdrawal could influence the stability of intermediates and transition states in radical reactions. For instance, in the case of OH radical attack, the activation barriers for addition to the fluorinated benzene ring might be altered compared to the non-fluorinated analogue.
Computational studies on other fluorinated benzothiazole derivatives have shown that the introduction of fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netresearchgate.net A lower LUMO energy can indicate increased susceptibility to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com For a series of benzothiazole derivatives, a compound featuring two trifluoromethyl groups (which are strongly electron-withdrawing) exhibited the lowest ΔE value, suggesting higher reactivity. mdpi.com
The thermodynamic properties of benzothiazole itself have been experimentally determined, providing data on its entropy, enthalpy, and Gibbs energy of formation. osti.gov Such data are fundamental for thermodynamic analyses of reactions involving these heterocyclic systems. The addition of a fluorine atom and a methyl group would alter these thermodynamic parameters, and these changes can be reliably predicted using quantum chemical calculations.
Table 2: Predicted Electronic Effects of 4-Fluoro Substitution on the Reactivity of 2-Methylbenzothiazole
| Property | Effect of 4-Fluoro Substitution | Predicted Impact on Kinetics and Thermodynamics |
| Electron Density of Benzene Ring | Decreased due to -I effect of Fluorine | Reduced rate of electrophilic aromatic substitution |
| HOMO/LUMO Energy Levels | Lowered energy levels | Potential for altered reactivity in redox reactions |
| HOMO-LUMO Energy Gap (ΔE) | Likely altered | Change in kinetic stability and overall reactivity |
| Acidity/Basicity | Potential for altered pKa | Changes in reaction pathways involving proton transfer |
| Thermodynamic Stability | Modified enthalpy of formation | Shift in reaction equilibria |
Molecular Docking Studies for Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgsamipubco.com In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and interaction patterns of small molecules, such as this compound, with biological macromolecule targets, typically proteins. The benzothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. mdpi.comnih.gov
While specific molecular docking studies focusing exclusively on this compound were not identified in the provided search results, a vast body of literature exists on the docking of structurally related fluorinated benzothiazoles against various therapeutic targets. These studies provide a strong basis for predicting how this compound might interact with protein active sites.
A prominent target for benzothiazole derivatives is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, an enzyme frequently overexpressed in various cancers. researchgate.netnih.govmdpi.comdovepress.comnih.gov Molecular docking simulations of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives into the ATP binding site of the EGFR kinase domain have been performed to understand their binding modes and rationalize their antitumor activity. researchgate.netnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.
The fluorine atom in this compound can play a significant role in its binding to a receptor. Due to its high electronegativity, fluorine can participate in hydrogen bonding as an acceptor. researchgate.net Furthermore, the substitution of hydrogen with fluorine can alter the lipophilicity of the molecule, which in turn affects its binding in hydrophobic pockets of a protein. nih.gov In some cases, fluorinated benzothiazoles have shown enhanced cytotoxicity against cancer cell lines, an effect that is often rationalized through improved receptor binding. nih.gov
In silico screening and molecular docking of novel benzothiazole derivatives have also been employed to identify potential antimicrobial agents. nih.govresearchgate.net For instance, studies targeting enzymes like E. coli dihydroorotase have shown that benzothiazole compounds can form hydrogen bonds with key active site residues, leading to enzyme inhibition. nih.gov
Table 3: Potential Protein Targets and Key Interactions for this compound Based on Docking Studies of Analogues
| Protein Target Class | Example Target | Potential Key Interactions of this compound |
| Tyrosine Kinases | EGFR, c-KIT | Hydrogen bonding (N, F as acceptors), hydrophobic interactions with the benzothiazole core and methyl group, π-π stacking with aromatic residues. rjptonline.orgindexcopernicus.comnuv.ac.in |
| Antimicrobial Targets | Dihydroorotase, DNA Gyrase | Hydrogen bonding with active site residues, hydrophobic interactions within the binding pocket. |
| Other Enzymes | Carbonic Anhydrases | Coordination to the active site metal ion (if present), hydrogen bonding with polar residues. |
Based on these general findings, a molecular docking simulation of this compound would likely predict its binding within the active site of a target protein, stabilized by a combination of hydrophobic interactions involving the benzothiazole ring and the methyl group, and potential hydrogen bonds involving the nitrogen and fluorine atoms. The precise binding mode and affinity would, of course, be dependent on the specific topology and amino acid composition of the receptor's binding site.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Modification of the 4-Fluoro-2-methylbenzothiazole Scaffold for SAR Elucidation
The this compound scaffold serves as a valuable starting point for systematic chemical modifications to explore and define the SAR for various biological targets. Researchers methodically alter different positions of the molecule to probe the chemical space and understand the structural requirements for optimal activity.
Key modification strategies include:
Substitution at the 2-position: While the parent scaffold has a methyl group, this position is a primary site for introducing diverse substituents to explore interactions with target proteins. Modifications can range from small alkyl chains to larger aromatic or heterocyclic rings.
Functionalization of the Methyl Group: The methyl group at the C2 position can be functionalized to introduce linkers or other pharmacophores, creating hybrid molecules with potentially novel mechanisms of action or improved properties.
One study on pyrazolo-benzothiazole derivatives highlighted how different substitutions impact antimicrobial and antifungal activities. The results, summarized in the table below, demonstrate the sensitivity of biological activity to structural changes on the benzothiazole (B30560) core.
| Compound ID | R Group | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Antifungal Activity vs. C. albicans |
| 3a | 4-chlorophenyl | 100 | >100 |
| 3e | 4-fluorophenyl | 62.5 | 50 |
| 3h | 2,4-dichlorophenyl | 62.5 | >100 |
| 3i | 4-nitrophenyl | 62.5 | >100 |
| 3j | 3-nitrophenyl | >100 | 50 |
| Data derived from a study on pyrazolo-benzothiazole derivatives, illustrating the effect of substitutions on biological activity. researchgate.net |
These systematic modifications are essential for building a comprehensive SAR model, which helps in identifying the key structural features responsible for the desired biological effect.
Influence of Fluorine and Methyl Substituents on Molecular Recognition and Binding
The specific substituents at the 4- and 2-positions of the benzothiazole ring, namely fluorine and methyl groups, exert a profound influence on the molecule's physicochemical properties and its interaction with biological targets.
The Role of the Fluorine Atom: The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry. researchgate.net Its unique properties significantly enhance a molecule's drug-like characteristics:
Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes. This can increase the biological half-life of the compound. nih.gov
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic or dipole interactions with protein side chains at the binding site, thereby increasing the ligand's binding affinity. nih.govtandfonline.com In some cases, fluorinated compounds show significantly stronger binding than their non-fluorinated counterparts. nih.gov
Enhanced Membrane Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and reach its intracellular target. nih.gov
Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile. researchgate.net
In the context of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, a related compound, the presence of the fluorine atom was found to be essential for its potent and selective anti-tumor activity; its absence led to a complete loss of cellular activity. tandfonline.com
The Role of the Methyl Group: The methyl group at the 2-position also plays a crucial role:
Steric Influence: It provides bulk and a specific three-dimensional shape that can be critical for fitting into a protein's binding pocket.
Electronic Effects: As an electron-donating group, it can modulate the electron density of the benzothiazole ring system, which can affect its reactivity and binding properties. nih.gov
Together, the 4-fluoro and 2-methyl substituents create a unique electronic and steric profile that serves as an excellent foundation for designing targeted therapeutic agents.
Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships, QSAR)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, are indispensable tools for understanding and predicting the biological activity of benzothiazole derivatives. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurekaselect.comresearchgate.net
The process involves calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. allsubjectjournal.com These descriptors quantify various aspects of the molecule's structure:
Electronic Descriptors: Atomic net charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Topological Descriptors: Properties related to the connectivity and branching of the molecule.
Spatial Descriptors: Van der Waals volumes and molecular shape. nih.gov
A QSAR study on a series of benzothiazole derivatives with antimalarial activity produced a statistically significant model with the following equation: Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) researchgate.net
This model indicates that the antimalarial activity is highly dependent on the net charges at specific carbon atoms (C4, C5, C6) of the benzothiazole ring, as well as the molecule's frontier orbital energies and polarizability. researchgate.net Such models allow researchers to predict the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.net The predictive power of these models is often validated using techniques like leave-one-out (LOO) cross-validation. allsubjectjournal.com
Rational Design Principles for Novel Benzothiazole-based Chemical Entities
The benzothiazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to serve as a core structure for a wide range of biologically active compounds. researchgate.netnih.gov Rational design principles leverage the insights gained from SAR and QSAR studies to create novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
The design process for new benzothiazole-based agents often follows these principles:
Scaffold Hopping and Core Refinement: While retaining the core benzothiazole structure, modifications are planned based on known SAR. This can involve replacing parts of the molecule with other functional groups that maintain or improve key interactions with the target. bue.edu.eg
Target-Oriented Design: The design is tailored to a specific biological target, such as a kinase or a specific receptor. nih.govnih.gov For example, derivatives can be designed to inhibit the STAT3 signaling pathway, which is implicated in cancer, by ensuring the molecule fits the SH2 domain of the STAT3 protein. nih.gov
Hybrid Molecule Design: The benzothiazole scaffold can be linked to other known pharmacophores to create hybrid molecules. This strategy aims to combine the beneficial properties of both moieties to achieve a synergistic effect or a dual mechanism of action. mdpi.com
Optimization of ADME Properties: Computational tools are used early in the design phase to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This ensures that the designed molecules not only have high activity but also possess good drug-like properties, increasing their chances of success in later developmental stages. nih.gov
By integrating experimental data with computational modeling, researchers can rationally design the next generation of benzothiazole-based therapeutics with enhanced efficacy and specificity.
Q & A
Q. What are the common synthetic routes for preparing 4-fluoro-2-methylbenzothiazole and its derivatives?
A general method involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysts. For example, substituted benzothiazoles can be synthesized by reacting halogenated phenacyl bromides with amines under microwave irradiation (130°C, 45 min), followed by solvent evaporation and crystallization . Yield optimization often requires adjusting stoichiometry, reaction time, and purification via recrystallization (e.g., water-ethanol mixtures yielding 65% pure product) .
Q. How can spectroscopic techniques validate the structure of this compound derivatives?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For instance, NMR can confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm), while IR identifies functional groups like C-F bonds (~1250 cm) . Elemental analysis (C, H, N) further validates purity, with deviations <0.4% indicating high sample integrity .
Q. What preliminary biological screening methods are used for benzothiazole derivatives?
Initial assays include antimicrobial disk diffusion (e.g., against E. coli or S. aureus) and cytotoxicity testing via MTT assays. For example, imidazo-benzothiazoles exhibit antiviral activity by inhibiting HIV-1 protease, with IC values determined through enzyme inhibition studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of fluorinated benzothiazoles?
Systematic variation of parameters is essential:
- Solvent choice : Ethanol enhances microwave-assisted reactions due to dielectric heating .
- Catalysts : Glacial acetic acid (5 drops) accelerates Schiff base formation in thiazole-triazole hybrids .
- Time/Temperature : Prolonged reflux (18 hours) increases cyclization efficiency but may require reduced pressure distillation to prevent decomposition .
Q. How do structural modifications (e.g., substituent position) influence spectroscopic data contradictions?
Electron-withdrawing groups (e.g., -F) alter NMR chemical shifts and IR absorption. For example, 4-fluoro substitution reduces electron density on adjacent carbons, downfield-shifting NMR signals by 2–3 ppm . Discrepancies between calculated and observed elemental analysis may arise from incomplete crystallization, requiring iterative recrystallization .
Q. What computational methods aid in predicting the bioactivity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., HIV-1 protease). For example, docking poses of thiazole-triazole acetamides show hydrogen bonding with active-site residues (e.g., Asp25), correlating with experimental IC values . Density Functional Theory (DFT) calculations further predict reactive sites by analyzing frontier molecular orbitals .
Q. How do crystallographic studies resolve conformational ambiguities in benzothiazole derivatives?
Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 4.87° deviation in imidazo-benzothiazoles), confirming non-planar conformations that influence intermolecular interactions . Hirshfeld surface analysis quantifies weak forces (e.g., C–H···O hydrogen bonds) driving supramolecular assembly .
Q. What toxicological considerations are critical for pharmacological applications of fluorinated benzothiazoles?
Substituted benzothiazoles (e.g., 2-methyl-4,5-benzothiazole) may exhibit distinct metabolic pathways compared to unsubstituted analogs, necessitating in vitro hepatocyte assays to assess cytochrome P450 interactions . EFSA guidelines recommend Ames tests and acute toxicity studies (OECD 423) to rule out mutagenicity and LD determination .
Methodological Tables
Table 1. Key Synthetic Parameters for Benzothiazole Derivatives
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol (reflux) | 65–78 | |
| Catalyst | Glacial acetic acid | 70–85 | |
| Reaction Time | 4–18 hours | 60–75 | |
| Purification | Water-ethanol crystallization | >95% purity |
Table 2. Spectroscopic Benchmarks for this compound
| Technique | Key Data | Application |
|---|---|---|
| NMR | δ 2.5 ppm (CH), δ 7.3–8.0 ppm (Ar-H) | Substituent position |
| IR | 1250 cm (C-F stretch) | Functional group ID |
| X-ray Diffraction | Dihedral angle: 4.04–4.87° | Conformational analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
